1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine
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Overview
Description
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine typically involves the reaction of 1,3-dimethyl-1H-1,2,4-triazole with an appropriate piperazine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reaction time, which are crucial for scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted amines .
Scientific Research Applications
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes or receptors. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-1,2,4-Triazol-1-yl)ethanone
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
- 1-(1H-1,2,4-Triazol-1-yl)acetone
Uniqueness
1-(1-(1,3-Dimethyl-1h-1,2,4-triazol-5-yl)ethyl)piperazine is unique due to its specific substitution pattern on the triazole ring and the presence of the piperazine moiety. This unique structure allows it to interact with a different set of molecular targets compared to other triazole derivatives, potentially leading to distinct biological activities and applications .
Properties
Molecular Formula |
C10H19N5 |
---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
1-[1-(2,5-dimethyl-1,2,4-triazol-3-yl)ethyl]piperazine |
InChI |
InChI=1S/C10H19N5/c1-8(15-6-4-11-5-7-15)10-12-9(2)13-14(10)3/h8,11H,4-7H2,1-3H3 |
InChI Key |
IYKLMEZUEXIWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)C(C)N2CCNCC2)C |
Origin of Product |
United States |
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